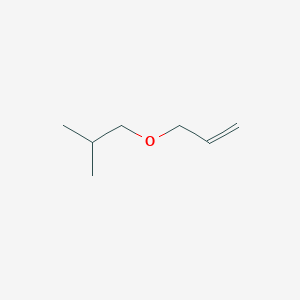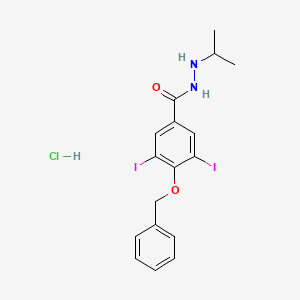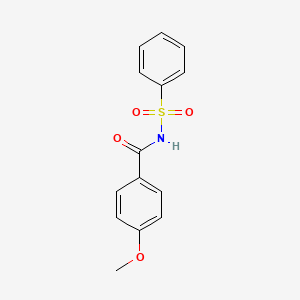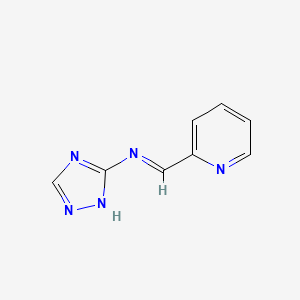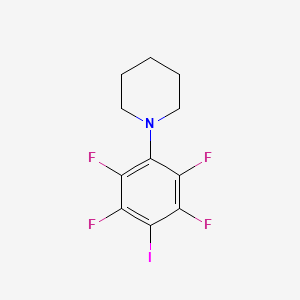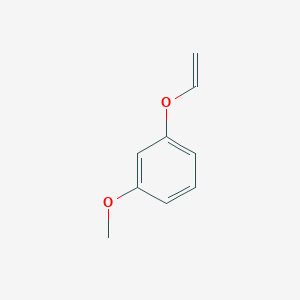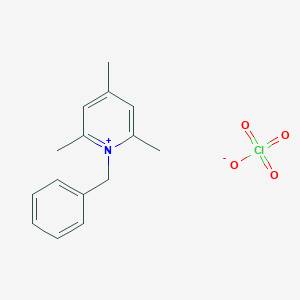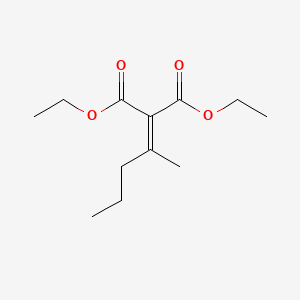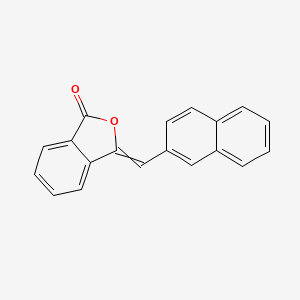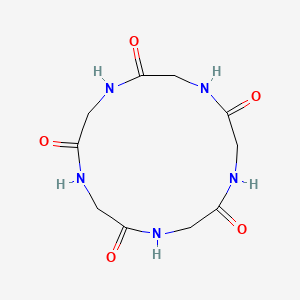
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is an organophosphorus compound with the molecular formula C12H15O2PS2 It is a derivative of phosphorodithioic acid, where the hydrogen atoms are replaced by diethyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester typically involves the reaction of phosphorodithioic acid with diethyl and phenylethynyl reagents under controlled conditions. One common method is the esterification of phosphorodithioic acid with diethyl alcohol and phenylethynyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phosphorodithioic acid esters.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the formulation of lubricants and additives for enhancing the performance of industrial oils.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: A simpler derivative without the phenylethynyl group.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group instead of phenylethynyl.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity towards certain molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
21099-04-7 |
|---|---|
Molecular Formula |
C12H15O2PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
diethoxy-(2-phenylethynylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15O2PS2/c1-3-13-15(16,14-4-2)17-11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
VEJDOFOWOWAMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
